6-Hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one
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Overview
Description
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one is a chemical compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated benzofuran derivatives.
Scientific Research Applications
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide
- N′-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
Uniqueness
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one is unique due to its specific structural features, such as the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H12O4 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O4/c1-19-13-5-3-2-4-10(13)8-15-16(18)12-7-6-11(17)9-14(12)20-15/h2-9,17H,1H3 |
InChI Key |
AUTVGGJLTZQXAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
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